molecular formula C13H22ClNO3 B1666820 Albuterol hydrochloride CAS No. 51293-66-4

Albuterol hydrochloride

Cat. No. B1666820
CAS RN: 51293-66-4
M. Wt: 275.77 g/mol
InChI Key: OWNWYCOLFIFTLK-UHFFFAOYSA-N
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Description

Albuterol, also known as salbutamol, is a medication used to treat or prevent bronchospasm in patients with asthma, bronchitis, emphysema, and other lung diseases . It belongs to the family of medicines known as adrenergic bronchodilators . It is also used to prevent bronchospasm caused by exercise .


Synthesis Analysis

The synthesis of Albuterol involves a four-step process . It begins with the acylation of methyl salicylate with bromoacetyl chloride to form a bromoketone. This is followed by the reaction of the bromoketone with N-benzyl-N-t-butyl amine to form an aminoketone. The ketone and ester groups are then reduced with lithium aluminum hydride to form a triol. Finally, the benzyl group is deprotected with palladium on carbon and hydrogen gas to obtain albuterol .


Molecular Structure Analysis

Albuterol hydrochloride has a molecular formula of C13H22ClNO3 . Its average mass is 275.772 Da and its monoisotopic mass is 275.128815 Da .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Albuterol hydrochloride include acylation, amination, reduction, and deprotection .


Physical And Chemical Properties Analysis

Albuterol hydrochloride has a molecular formula of C13H22ClNO3 . Its average mass is 275.772 Da and its monoisotopic mass is 275.128815 Da .

properties

IUPAC Name

4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3.ClH/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;/h4-6,12,14-17H,7-8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWNWYCOLFIFTLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80965587
Record name 4-[2-(tert-Butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80965587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Albuterol hydrochloride

CAS RN

51293-66-4
Record name Salbutamol hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51293-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Albuterol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051293664
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[2-(tert-Butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80965587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALBUTEROL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P12862PDAK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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